5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride 5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17651545
InChI: InChI=1S/C10H14ClNO4S2/c1-7-5-9(18(15,16)12(3)4)6-10(8(7)2)17(11,13)14/h5-6H,1-4H3
SMILES:
Molecular Formula: C10H14ClNO4S2
Molecular Weight: 311.8 g/mol

5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride

CAS No.:

Cat. No.: VC17651545

Molecular Formula: C10H14ClNO4S2

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

5-[(Dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride -

Specification

Molecular Formula C10H14ClNO4S2
Molecular Weight 311.8 g/mol
IUPAC Name 5-(dimethylsulfamoyl)-2,3-dimethylbenzenesulfonyl chloride
Standard InChI InChI=1S/C10H14ClNO4S2/c1-7-5-9(18(15,16)12(3)4)6-10(8(7)2)17(11,13)14/h5-6H,1-4H3
Standard InChI Key VMHJRUQXEUZWDG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1C)S(=O)(=O)Cl)S(=O)(=O)N(C)C

Introduction

Chemical Structure and Molecular Properties

The molecular structure of 5-[(dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride is defined by a benzene ring substituted with three distinct groups:

  • A sulfonyl chloride (–SO₂Cl) at position 1.

  • Methyl (–CH₃) groups at positions 2 and 3.

  • A dimethylaminosulfonyl (–SO₂N(CH₃)₂) group at position 5.

This arrangement creates a sterically congested and electron-deficient aromatic system due to the electron-withdrawing effects of the sulfonyl groups. The dimethylamino substituent introduces a weakly basic nitrogen center, which may influence solubility in polar aprotic solvents.

Molecular Formula: C₁₁H₁₅ClN₂O₄S₂
Molecular Weight: 362.88 g/mol (calculated).

The compound’s reactivity is anticipated to align with benzenesulfonyl chloride analogs, where the –SO₂Cl group serves as a leaving group in nucleophilic substitution reactions . The steric hindrance from the 2,3-dimethyl groups may slow reaction kinetics compared to less substituted derivatives, as observed in solvolysis studies of p-(dimethylamino)benzenesulfonyl chloride .

Synthesis and Manufacturing Approaches

While no direct synthesis route for this compound is documented, plausible methodologies can be extrapolated from related sulfonyl chloride syntheses:

Friedel-Crafts Sulfonation and Chlorination

A multi-step approach could involve:

  • Sulfonation: Introducing a sulfonic acid group to 2,3-dimethylbenzene via reaction with fuming sulfuric acid.

  • Chlorination: Converting the sulfonic acid to sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) .

  • Dimethylaminosulfonation: Electrophilic sulfonation at position 5 using dimethylamine and sulfur trioxide, followed by chlorination to install the second sulfonyl chloride group.

This route mirrors the synthesis of 3,5-dimethylbenzenesulfonyl chloride, where chlorination and functionalization at meta positions are feasible . Challenges include regioselectivity due to competing directing effects of methyl and sulfonyl groups.

Post-Functionalization of Pre-Substituted Benzenes

An alternative strategy involves modifying pre-sulfonated intermediates. For example, 2,3-dimethylbenzenesulfonyl chloride could undergo sulfamation at position 5 using dimethylamine and a sulfonating agent, though this may require protective group strategies to prevent over-reaction .

Reactivity and Mechanistic Behavior

The compound’s reactivity is governed by its dual sulfonyl groups and steric environment:

Nucleophilic Substitution

The –SO₂Cl group is highly electrophilic, participating in reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates. For instance, analogous compounds like 3-acetylamino-benzenesulfonyl chloride react with amines to yield sulfonamide derivatives . The dimethylamino group may act as an intramolecular base, potentially accelerating substitution rates in specific solvents .

Solvolysis Kinetics

In aqueous acetic acid, p-(dimethylamino)benzenesulfonyl chloride undergoes solvolysis via a concerted, asynchronous bimolecular mechanism . By analogy, 5-[(dimethylamino)sulfonyl]-2,3-dimethylbenzenesulfonyl chloride is expected to exhibit similar behavior, with the dimethylamino group stabilizing transition states through electron donation.

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

Sulfonyl chlorides are pivotal in synthesizing sulfonamide drugs. The dimethylamino group in this compound could enhance binding affinity to biological targets, as seen in 5-HT₆ receptor antagonists for obesity treatment . For example, tricyclic isoquinoline derivatives bearing sulfonyl groups demonstrate nanomolar receptor affinity .

Ligand Synthesis

The compound’s steric bulk and electronic profile make it suitable for constructing C-symmetric ligands, such as N(SO₂R)(CH₂Z)₂ systems used in asymmetric catalysis .

Hazard StatementPrecautionary Measures
H314: Causes severe skin burns and eye damageP280: Wear protective gloves/eye protection/face protection. P305+P351+P338: Rinse eyes cautiously with water for several minutes .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include aromatic protons (δ 7.5–8.5 ppm), methyl groups (δ 2.3–2.6 ppm), and dimethylamino protons (δ 3.0–3.2 ppm).

  • IR: Strong absorptions for S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for purity assessment, using a C18 column and acetonitrile/water gradient.

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